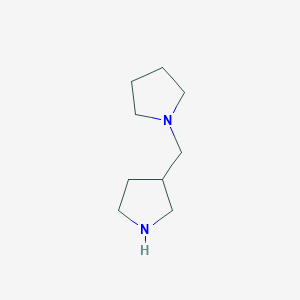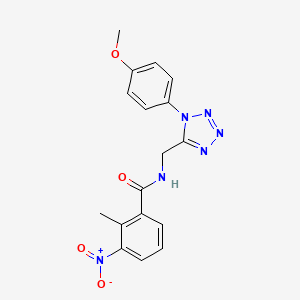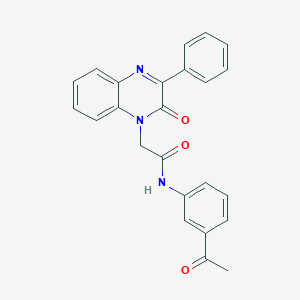
4-(1-Butylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Butylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidinone derivative that has shown promising results in various studies, including its use as an anti-cancer agent, anti-inflammatory agent, and more. In
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study focused on N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the Alzheimer's drug donepezil, included compounds with significant anti-Alzheimer's profiles. These derivatives underwent in-vivo and in-vitro evaluations, demonstrating potential as Alzheimer's disease management options. This highlights the chemical's relevance in developing therapeutic agents for neurodegenerative disorders (M. Gupta et al., 2020).
Antibacterial Activity
A study on the nucleophilic ring opening of 1,4-disubstituted 2-pyrrolidones with hydrazine produced azoles with high antibacterial activity. This demonstrates the compound's potential in contributing to the development of new antibacterial agents, showcasing its versatility beyond neurodegenerative disease applications (Artūras Peleckis et al., 2018).
Anti-Cancer Agent Development
Research into N-Heterocyclic Carbene (NHC) gold(I) complexes, including the study of the ligand scrambling reaction and oxidation to gold(III) in aqueous solutions, points towards the compound's application in medicinal chemistry, particularly in antiproliferative, anticancer, and antibacterial agents. This underscores the importance of understanding its behavior in aqueous media for further biomedical applications (S. K. Goetzfried et al., 2020).
Anti-Inflammatory and Analgesic Agents
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, with anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. This suggests the compound's utility in developing safer anti-inflammatory medications (H. Ikuta et al., 1987).
Propiedades
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-4-13-24-20-8-6-5-7-19(20)23-22(24)16-14-21(26)25(15-16)17-9-11-18(27-2)12-10-17/h5-12,16H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFJFAHGJMJPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)
![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)


![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)


![3-Ethenylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)